molecular formula C12H8Cl2CuN2 B079653 Dichloro(1,10-phenanthroline)copper(II) CAS No. 14783-09-6

Dichloro(1,10-phenanthroline)copper(II)

Cat. No. B079653
CAS RN: 14783-09-6
M. Wt: 314.65 g/mol
InChI Key: PHECBGBJCLDCMF-UHFFFAOYSA-L
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Description

Dichloro(1,10-phenanthroline)copper(II) (Cu(dpp)) is a coordination complex of copper, which is a transition metal. It is composed of a copper atom in the center, surrounded by two chlorine atoms and two 1,10-phenanthroline molecules. Cu(dpp) is a versatile compound that has been widely studied for its potential applications in a variety of fields such as medicine, catalysis, and biotechnology. In

Scientific Research Applications

  • Dichloro(1,10-phenanthroline)copper(II) and related compounds have been used to form novel mixed-ligand complexes with potential applications in coordination chemistry and material science. These complexes exhibit unique structural and spectral properties (Molčanov, Jurić, & Kojić-Prodić, 2014).

  • The compound has been involved in ligand transformations, leading to the formation of unusual mixed ligand complexes. This indicates potential applications in the synthesis of new materials and catalysts (Kamat & Revankar, 2018).

  • Studies have shown that Dichloro(1,10-phenanthroline)copper(II) complexes can be used in the generation of copper(II) complexes with unique properties, potentially applicable in various chemical processes (Oyaizu, Ueno, Li, & Tsuchida, 2001).

  • The compound has been found to influence the excited states of copper phenanthrolines, which could be relevant for applications in photochemistry and photophysics (C. T. Cunningham, K. L. Cunningham, Michalec, & McMillin, 1999).

  • Dichloro(1,10-phenanthroline)copper(II) has been identified as a potent oxidative DNA cleaver, showing promise in anticancer research and as a cytotoxin (Prisecaru et al., 2012).

  • Its complexes have been used to study molecular structures, contributing to a better understanding of the properties and behaviors of copper(II) complexes (Garland & Spodine, 1977).

  • The compound has been shown to facilitate photodriven electron and energy transfer, highlighting its potential in photochemical applications (Ruthkosky, Castellano, & Meyer, 1996).

  • Copper(I) complexes involving Dichloro(1,10-phenanthroline)copper(II) demonstrate unusual excited-state lifetimes, which could be significant in developing new photoluminescent materials (Cuttell et al., 2002).

Mechanism of Action

Cu-phendione induced topoisomerase I-mediated DNA relaxation of supercoiled plasmid DNA . Moreover, Cu-phendione was able to induce oxidative DNA injuries with the addition of free radical scavengers inhibiting DNA damage .

Safety and Hazards

Dichloro(1,10-phenanthroline)copper(II) is classified as Eye Irritant 2 and Skin Irritant 2 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation occurs or if eye irritation persists .

Future Directions

A metallopeptide consisting of a reactive oxygen species (ROS) generating dichloro (1,10-phenanthroline)copper (II) unit and a mitochondria-penetrating peptide (MPP) was used to exploit the higher mitochondrial load in breast cancer stem cells (CSCs) and their vulnerability to mitochondrial damage to potently and selectively kill breast CSCs . This represents a promising direction for future research and applications of Dichloro(1,10-phenanthroline)copper(II).

Biochemical Analysis

Biochemical Properties

Dichloro(1,10-phenanthroline)copper(II) plays a crucial role in biochemical reactions, particularly as a catalyst. It is involved in oxidative carbonylation of methanol, cyclohexane, and toluene oxidation, and selective oxidation of tetralin . The compound interacts with several enzymes and proteins, including cytochrome-c oxidase, superoxide dismutase, tyrosinase, and coagulation factors V and VIII . These interactions are primarily based on the compound’s ability to coordinate with the active sites of these enzymes, thereby influencing their catalytic activities.

Cellular Effects

Dichloro(1,10-phenanthroline)copper(II) has been shown to induce significant effects on various cell types and cellular processes. It can induce cell death in both solid and hematological tumor cells by triggering the pro-apoptotic branch of the Unfolded Protein Response (UPR) . This response is a cellular stress response related to the endoplasmic reticulum, which helps in maintaining cellular homeostasis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

The molecular mechanism of Dichloro(1,10-phenanthroline)copper(II) involves its ability to bind to biomolecules and modulate their activities. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro(1,10-phenanthroline)copper(II) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of stress response pathways and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of Dichloro(1,10-phenanthroline)copper(II) vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and ototoxicity . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Dichloro(1,10-phenanthroline)copper(II) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways . This can lead to changes in cellular energy production, oxidative stress response, and other metabolic processes.

Transport and Distribution

The transport and distribution of Dichloro(1,10-phenanthroline)copper(II) within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

Dichloro(1,10-phenanthroline)copper(II) exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and modulate their activities effectively.

properties

IUPAC Name

dichlorocopper;1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECBGBJCLDCMF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2CuN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422001
Record name Dichloro(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14783-09-6
Record name (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14783-09-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(1,10-phenanthroline)copper(II)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(1,10-phenanthroline)copper(II)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Dichloro(1,10-phenanthroline)copper(II) interact with breast cancer stem cells and what are the downstream effects?

A: Research suggests that Dichloro(1,10-phenanthroline)copper(II), when conjugated to a mitochondria-targeting peptide sequence, selectively targets and disrupts mitochondrial function in breast cancer stem cells (CSCs) []. This targeting is achieved by exploiting the higher mitochondrial load in breast CSCs compared to non-CSCs []. The compound induces mitochondrial dysfunction, leading to reactive oxygen species (ROS) generation, activation of JNK and p38 pathways, and ultimately apoptosis []. This mechanism highlights the potential of Dichloro(1,10-phenanthroline)copper(II)-based compounds as selective therapeutic agents against breast CSCs.

Q2: Can Dichloro(1,10-phenanthroline)copper(II) be used to study protein structure and function?

A: Yes, Dichloro(1,10-phenanthroline)copper(II) has been employed as a cross-linking agent to investigate the structure of membrane proteins []. In a study focusing on the Proton-coupled Folate Transporter (PCFT), the compound's ability to induce disulfide bond formation between cysteine residues engineered into the protein was utilized []. This approach provided insights into the spatial arrangement of transmembrane domains and the existence of an extracellular gate in the PCFT structure [].

Q3: Are there any nanoparticle-based drug delivery systems being explored for Dichloro(1,10-phenanthroline)copper(II)?

A: Research indicates that Dichloro(1,10-phenanthroline)copper(II) can be successfully incorporated into liposomes, including those containing iron oxide nanoparticles []. This encapsulation strategy aims to enhance the compound's delivery to target cells, such as melanoma cells []. The inclusion of iron oxide nanoparticles introduces the possibility of magnetic targeting, potentially improving treatment efficacy [].

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